

A Comparative Analysis of Shofu Hybond Dental Cements and Conventional Luting Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Shofu Hybond*

Cat. No.: *B1166243*

[Get Quote](#)

In the realm of restorative dentistry, the selection of an appropriate luting cement is paramount to the long-term clinical success of indirect restorations. The ideal cement should not only provide robust adhesion and durability but also ensure biocompatibility and minimize post-operative complications. This guide offers a detailed comparison of the clinical performance of Shofu's Hybond line of dental cements against conventional options such as zinc phosphate, glass ionomer (GIC), and polycarboxylate cements. The following analysis is based on in-vitro and in-vivo studies, focusing on key performance indicators including bond strength, microleakage, solubility, and post-operative sensitivity.

Executive Summary

Shofu Hybond cements, which include polycarboxylate, glass ionomer, and resin-modified glass ionomer formulations, are designed to offer enhanced clinical performance. Notably, many Hybond products feature a proprietary "HY-agent," a complex containing tannic acid and fluorides, which is intended to reduce post-operative sensitivity and improve physical properties.^[1] This guide synthesizes available data to provide a comparative overview for researchers and dental professionals.

Data Presentation: Performance Indicators

The clinical performance of dental cements can be evaluated through various physical and biological parameters. The following tables summarize quantitative data from studies comparing **Shofu Hybond** products and conventional cements.

Table 1: Shear and Tensile Bond Strength

Cement Type	Substrate	Mean Shear Bond Strength (MPa)	Mean Tensile Bond Strength (MPa)	Study
Shofu Hy-Bond	Dentin	6.41 ± 0.28 (at 16°C)	-	Patil et al. (2018)
Glasionomer CX		6.11 ± 0.19 (at 24°C)		
		5.85 ± 0.16 (at 34°C)		
Conventional Glass Ionomer Cement	Dentin	1.22	108.58 ± 7.81 (N)	Reddy, K. C. (2017)
Zinc Phosphate Cement	Dentin	-	1.64	Yadav et al. (2014)[2]
Polycarboxylate Cement	Dentin	-	0.79	Yadav et al. (2014)[2]
Resin-Modified Glass Ionomer Cement	Dentin	1.53	163.06 ± 6.48 (N)	Reddy, K. C. (2017)

Note: Direct comparative studies for bond strength of all **Shofu Hybond** variants against a full panel of conventional cements are limited. Data is compiled from multiple sources and methodologies may vary.

Table 2: Microleakage Scores

Cement Type	Restoration Type	Microleakage Score/Value	Study
Shofu Zirconomer (Reinforced GIC)	Class V Restoration	Higher than Cention N, similar to conventional GIC	Al-Haj Ali et al. (2022) [3]
Conventional Glass Ionomer Cement	Stainless Steel Crown	Mean Rank: 31.77	Reddy, K. C. (2017)
Resin-Modified Glass Ionomer Cement	Stainless Steel Crown	Mean Rank: 25.67	Reddy, K. C. (2017)
Polycarboxylate Cement	Stainless Steel Crown	Significantly higher than resin and RMGIC	Memarpour et al. (2021)[4]

Note: Microleakage studies often use a scoring system, making direct numerical comparison between studies challenging. Lower scores generally indicate less microleakage.

Table 3: Solubility in Lactic Acid (pH 4.0) after 30 Days

Cement Type	Mean Solubility (% weight loss)	Study
Shofu HY-Bond Carbo-plus (Polycarboxylate)	~1.8%	Irie et al. (1998)[5]
Conventional Zinc Phosphate Cement	~1.5%	Irie et al. (1998)[5]
Conventional Glass Ionomer Cement (Fuji I)	~1.2%	Irie et al. (1998)[5]
Resin Cements (Average of 3 types)	< 0.1%	Irie et al. (1998)[5]

Note: This study indicates that while resin cements are markedly less soluble, conventional cements, including Shofu's polycarboxylate, exhibit comparable solubility rates to each other.[5]

Table 4: Post-Operative Sensitivity (In-Vivo)

Cement Type	Sensitivity Test	Immediate Post-op	1 Week Post-op	1 Month Post-op	Study
Shofu Glass Ionomer Luting Cement	Cold Water	Moderate	Mild	Negligible	Kumar et al. (2015)[6]
Compressed Air	Moderate	Mild	Negligible		
Biting Pressure	Mild	Negligible	Negligible		
Conventional Zinc Phosphate Cement	Cold Water	Moderate-High	Moderate	Mild	Kumar et al. (2015)[6]
Compressed Air	Moderate-High	Moderate	Mild		
Biting Pressure	Mild-Moderate	Mild	Negligible		
Resin-Modified Glass Ionomer Cement	Cold Water	Low	Negligible	Negligible	Kumar et al. (2015)[6]
Compressed Air	Low	Negligible	Negligible		
Biting Pressure	Low	Negligible	Negligible		

Note: This in-vivo study demonstrated that restorations luted with resin-modified glass ionomer cement showed the least post-operative sensitivity, while Shofu's glass ionomer cement

performed comparably to or slightly better than zinc phosphate cement.[\[6\]](#)

Experimental Protocols

Detailed methodologies are crucial for the interpretation of comparative data. The following sections outline the experimental protocols for the key performance indicators discussed.

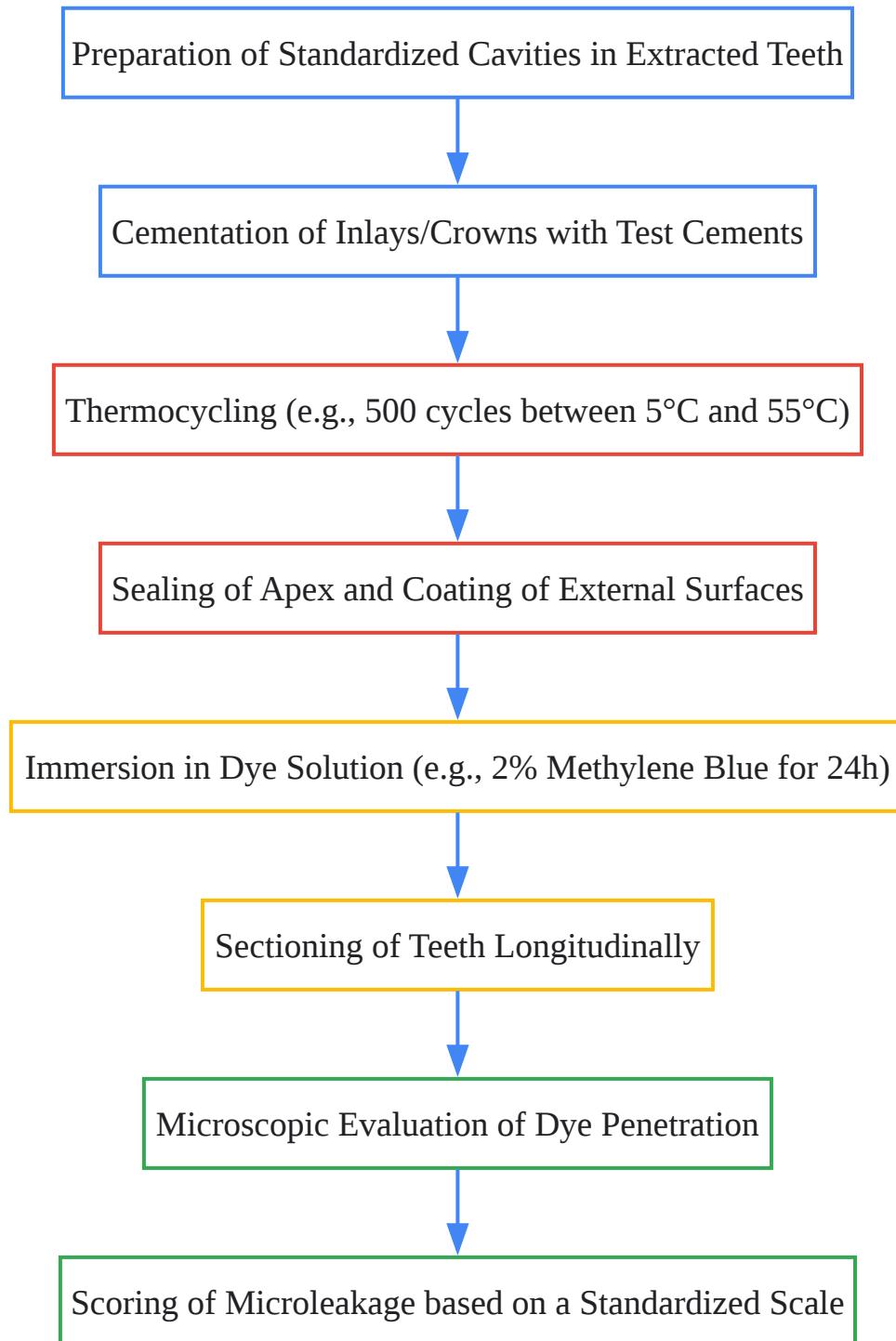
Bond Strength Testing

The shear bond strength of dental cements is a measure of their ability to resist forces parallel to the adhesive interface.

Experimental Workflow for Shear Bond Strength Testing

[Click to download full resolution via product page](#)

Caption: Workflow for in-vitro shear bond strength testing of dental cements.


Methodology:

- **Tooth Preparation:** Extracted human molars are sectioned to expose a flat dentin surface, which is then polished. The teeth are mounted in acrylic resin.
- **Cementation:** The dental cement is mixed according to the manufacturer's instructions and applied to the dentin surface. A metal casting is seated onto the cement under a standardized load (e.g., 2 kg) and allowed to set for a specified time (e.g., 10 minutes).
- **Storage and Testing:** The specimens are stored, often in water at 37°C, for 24 hours. They are then mounted in a universal testing machine, and a shear force is applied at a constant crosshead speed (e.g., 0.5 mm/min) until failure. The load at failure is recorded and divided by the bonding area to calculate the shear bond strength in megapascals (MPa).

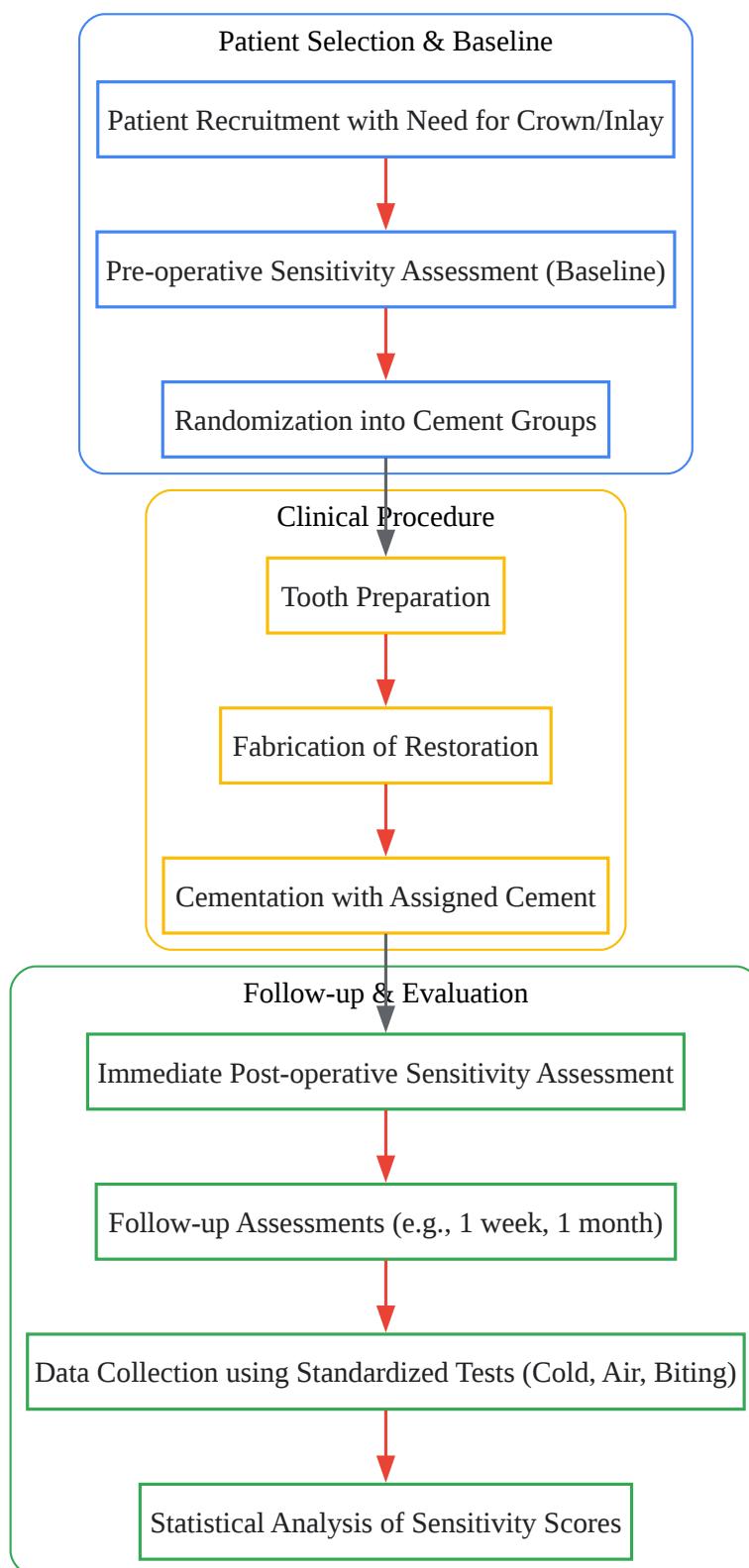
Microleakage Analysis

Microleakage assesses the passage of fluids and bacteria at the tooth-restoration interface, which can lead to secondary caries and pulpal inflammation.

Experimental Workflow for Microleakage Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for in-vitro microleakage analysis using the dye penetration method.


Methodology:

- Sample Preparation: Standardized cavities are prepared in extracted human teeth. Inlays or crowns are fabricated and cemented with the respective luting agents.
- Artificial Aging: The restored teeth undergo thermocycling to simulate temperature changes in the oral cavity.
- Dye Immersion: The apices of the teeth are sealed, and the external surfaces are coated with a varnish, leaving the restoration margins exposed. The teeth are then immersed in a dye solution (e.g., 2% methylene blue) for a specified period (e.g., 24 hours).
- Evaluation: The teeth are sectioned, and the extent of dye penetration along the tooth-restoration interface is evaluated under a microscope. Microleakage is typically scored using a graded scale (e.g., 0 for no penetration to 3 for penetration to the axial wall).

Post-Operative Sensitivity Evaluation

Post-operative sensitivity is a critical clinical outcome that is best assessed through in-vivo studies.

Logical Flow for In-Vivo Post-Operative Sensitivity Trial

[Click to download full resolution via product page](#)

Caption: Logical flow diagram for a randomized clinical trial evaluating post-operative sensitivity.

Methodology:

- Patient Selection and Randomization: Patients requiring restorations on vital teeth are selected and randomly assigned to different cement groups. Baseline sensitivity is recorded. [6]
- Clinical Procedure: Standardized tooth preparation and restoration fabrication are performed. The restorations are luted with the assigned cement.
- Evaluation: Post-operative sensitivity is evaluated at specific time intervals (e.g., immediately after, 1 week, and 1 month) using standardized stimuli such as a cold water test, compressed air, and biting pressure.[6] Patient responses are recorded, often using a visual analog scale (VAS) or a descriptive scale.[6]

Conclusion

The available evidence suggests that **Shofu Hybond** cements offer performance that is often comparable, and in some aspects potentially superior, to conventional dental cements. The inclusion of the HY-agent in many Hybond products appears to be a beneficial feature for potentially reducing post-operative sensitivity.[1] For instance, in-vivo data indicates that Shofu's glass ionomer cement results in similar or less post-operative sensitivity compared to zinc phosphate cement.[6] In terms of solubility, Shofu HY-Bond Carbo-plus is comparable to other conventional cements.[5] However, it is important to note that resin-based cements, including resin-modified glass ionomers, generally exhibit lower solubility and may offer advantages in certain clinical situations.[5][6]

The selection of a luting cement should be based on the specific clinical scenario, considering factors such as the type of restoration, the preparation design, and the patient's history of sensitivity. While **Shofu Hybond** cements present a reliable option, further direct, multi-parameter comparative studies would be beneficial to fully elucidate their performance spectrum relative to the wide array of conventional and contemporary luting agents available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Shofu CX-Smart (HyBond Glasioromer) - Your Dental Review [yourdentalreview.com]
- 2. Comparative study on the tensile bond strength and marginal fit of complete veneer cast metal crowns using various luting agents: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative evaluation of microleakage and dentin shear bond strength of three restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bond strength and microleakage of different types of cements in stainless steel crown of primary molar teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro solubility of three types of resin and conventional luting cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post cementation sensitivity evaluation of glass Ionomer, zinc phosphate and resin modified glass Ionomer luting cements under class II inlays: An in vivo comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Shofu Hybond Dental Cements and Conventional Luting Agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166243#clinical-performance-of-shofu-hybrid-compared-to-conventional-dental-cements>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com